

# Application Notes and Protocols: Taurolidine with Heparin for Hemodialysis Catheter Locking

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Taurolidine**

Cat. No.: **B130013**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of a **Taurolidine** and heparin combination as a catheter lock solution for hemodialysis patients. The information is based on findings from significant clinical trials and is intended to guide research and development in this area.

## Introduction

Catheter-related bloodstream infections (CRBSIs) are a major cause of morbidity and mortality in hemodialysis patients who rely on central venous catheters (CVCs) for vascular access.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#)[\[5\]](#) Standard care often involves the use of heparin to maintain catheter patency by preventing thrombosis; however, heparin possesses no antimicrobial properties.[\[1\]](#) The combination of **Taurolidine**, a broad-spectrum antimicrobial and anti-inflammatory agent, with heparin presents a promising strategy to reduce the incidence of CRBSIs while maintaining catheter function.[\[2\]](#)[\[3\]](#)[\[6\]](#)

## Mechanism of Action

**Taurolidine**, a derivative of the amino acid taurine, exhibits a unique multi-faceted mechanism of action that makes it an effective agent for preventing catheter-related infections.[\[2\]](#)[\[3\]](#)[\[7\]](#) Its primary functions include:

- Antimicrobial Activity: **Taurolidine** is effective against a wide range of bacteria and fungi.[1][6] It works by damaging microbial cell walls, a mechanism that is not prone to developing resistance.[1][2][3]
- Anti-Biofilm Properties: A critical step in the pathogenesis of CRBSIs is the formation of biofilm on the catheter surface. **Taurolidine** prevents the adherence of microorganisms to these surfaces, thereby inhibiting biofilm formation.[2][3][4]
- Anti-inflammatory Effects: Studies have shown that the use of a **Taurolidine**-citrate-heparin lock solution can improve the inflammatory profile in hemodialysis patients by reducing levels of inflammatory markers such as C-reactive protein (hs-CRP) and interleukin-6 (IL-6).[8]

Heparin, a well-established anticoagulant, is included in the lock solution to prevent the formation of blood clots within the catheter lumens, ensuring the catheter remains patent for subsequent hemodialysis sessions.[6]

## Clinical Efficacy and Safety Data

The landmark LOCK IT-100 trial, a phase 3, randomized, double-blind, active-control study, provides robust evidence for the efficacy and safety of a **Taurolidine**/heparin catheter lock solution.[1][2][3][5]

Table 1: Summary of Key Efficacy Outcomes from the LOCK IT-100 Trial[1][5][7]

| Outcome Metric                             | Taurolidine/He parin Arm (n=397) | Heparin Arm (n=398) | Hazard Ratio (95% CI) | P-value |
|--------------------------------------------|----------------------------------|---------------------|-----------------------|---------|
| Number of CRBSI Events                     | 9 (2%)                           | 32 (8%)             | 0.29 (0.14 to 0.62)   | < 0.001 |
| CRBSI Rate (events per 1000 catheter days) | 0.13                             | 0.46                | N/A                   | < 0.001 |

The trial was terminated early due to the significant efficacy of the **Taurolidine**/heparin solution, which demonstrated a 71% reduction in the risk of CRBSIs compared to heparin

alone.[1][2][3][5] Importantly, there were no significant differences in the rates of catheter removal for any reason or loss of catheter patency between the two groups.[1][5] The safety profile of the **Taurolidine**/heparin solution was found to be comparable to that of heparin, with most adverse events being mild to moderate in nature.[1][5]

## Experimental Protocols

The following protocols are based on the methodology employed in the LOCK IT-100 clinical trial.

## Preparation and Composition of Catheter Lock Solution

The investigational lock solution consisted of:

- **Taurolidine:** 13.5 mg/mL (1.35%)[1][7]
- Heparin: 1000 units/mL[1][7]

The control solution was a standard heparin lock solution containing 1000 units/mL of heparin. [1][7]

## Catheter Lock Instillation and Dwell Procedure

- End of Hemodialysis Session: At the conclusion of each hemodialysis session, the catheter lumens are flushed.
- Instillation: A sufficient volume of the **Taurolidine**/heparin lock solution is instilled into each lumen of the central venous catheter to completely fill the catheter volume.[9] The required volume is typically specified by the catheter manufacturer.
- Dwell Time: The lock solution remains within the catheter lumens (dwells) during the interdialytic period (between dialysis sessions).[1][6]
- Aspiration: Prior to the initiation of the next hemodialysis session, the lock solution is aspirated from each catheter lumen and discarded.[1][9] The solution is not intended for systemic administration.[9]

## Assessment of Clinical Outcomes

- Primary Endpoint: The primary outcome of interest is the time to the first episode of CRBSI. [1][7]
- Diagnosis of CRBSI: A diagnosis of CRBSI requires the collection of blood cultures. To enhance the validity of the results, blood cultures should be drawn from two different sites, typically one from a peripheral vein and one from the catheter hub.[10]
- Secondary Endpoints: Secondary outcomes may include the rate of catheter removal for any reason and the incidence of loss of catheter patency.[1][5]

## Visualizations

### Proposed Mechanism of Action of Taurolidine/Heparin Lock Solution



[Click to download full resolution via product page](#)

Caption: Mechanism of **Taurolidine/Heparin** in preventing CRBSI and thrombosis.

## Experimental Workflow for a Clinical Trial



[Click to download full resolution via product page](#)

Caption: Workflow of a randomized controlled trial for catheter lock solutions.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Taurolidine/Heparin Lock Solution and Catheter-Related Bloodstream Infection in Hemodialysis: A Randomized, Double-Blind, Active-Control, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Taurolidine and Heparin as Catheter Lock Solution for Central Venous Catheters in Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taurolidine/Heparin Lock Solution and Catheter-Related Bloodstream Infection in Hemodialysis: A Randomized, Double-Blind, Active-Control, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ivteam.com [ivteam.com]
- 7. jwatch.org [jwatch.org]
- 8. Tunneled Catheters with Taurolidine-Citrate-Heparin Lock Solution Significantly Improve the Inflammatory Profile of Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Taurolidine with Heparin for Hemodialysis Catheter Locking]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130013#the-use-of-taurolidine-in-conjunction-with-heparin-for-hemodialysis-catheters>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)